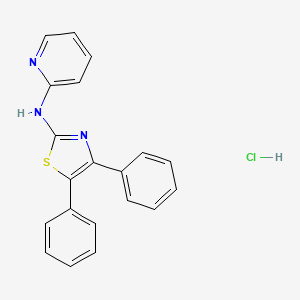

2-Hydrazino-phenol; hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Hydrazino-phenol; hydrochloride” is a chemical compound that is likely to be a derivative of phenol, which is a hydroxyl derivative of benzene . It’s important to note that the specific compound “2-Hydrazino-phenol; hydrochloride” is not widely documented, and the information available is limited.

Chemical Reactions Analysis

Phenols are known to be highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .

Physical And Chemical Properties Analysis

Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . They are also soluble in water due to the ability to form hydrogen bonding .

科学的研究の応用

Synthesis of Hydrazone Compounds

“2-Hydrazino-phenol; hydrochloride” is instrumental in the synthesis of hydrazone compounds. These compounds are synthesized through mechanochemical coupling with phenolic and furanyl aldehydes. The resulting hydrazones exhibit potential antileishmanial and antibacterial activities, making them significant in the development of new therapeutic agents .

Development of Azo Dyes

This compound serves as a precursor in the creation of novel azo dyes. Azo dyes are widely used due to their vibrant colors and applications in textiles, printing, and paper manufacturing. The synthesized dyes from “2-Hydrazino-phenol; hydrochloride” can exhibit unique properties like pH-sensitive color changes, which are valuable for various industrial applications .

Organic Synthesis Reagent

In organic chemistry, “2-Hydrazino-phenol; hydrochloride” is used as a reagent that facilitates various reactions. Its role as a catalyst or intermediate can lead to the formation of complex organic molecules, which are essential in pharmaceuticals and material science .

Antibacterial and Antifungal Research

The compound’s derivatives are explored for their antibacterial and antifungal properties. By modifying the molecular structure, researchers can enhance these properties, leading to the development of new classes of antibiotics and antifungals .

Antiparasitic Activity

Research has shown that hydrazones derived from “2-Hydrazino-phenol; hydrochloride” can be effective against certain parasites. This opens up possibilities for treating diseases caused by parasitic infections, such as leishmaniasis .

Spectroscopic Analysis

“2-Hydrazino-phenol; hydrochloride” is also used in spectroscopic analysis due to its unique chemical structure. It can be part of compounds that are analyzed using techniques like NMR, IR, or mass spectrometry to understand molecular interactions and dynamics .

Safety and Hazards

作用機序

Target of Action

The primary targets of 2-Hydrazino-phenol; Hydrochloride are likely to be similar to those of other hydrazine and phenol derivatives. Hydrazine derivatives are known to interact with various biological targets, including multiple receptors . Phenolic compounds, on the other hand, are known to interact with a variety of enzymes and proteins, influencing numerous biochemical pathways .

Mode of Action

The mode of action of 2-Hydrazino-phenol; Hydrochloride involves its interaction with its targets, leading to various biochemical changes. As a hydrazine derivative, it can undergo nucleophilic addition reactions, forming hydrazone derivatives . This is a variation of the imine forming reaction, which can lead to significant changes in the biochemical environment .

Biochemical Pathways

The compound affects various biochemical pathways. Phenolic compounds are biosynthesized via the shikimic acid pathway or the malonate/acetate pathway, also known as the polyketide pathway . They are involved in a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial activities .

Pharmacokinetics

The pharmacokinetics of 2-Hydrazino-phenol; Hydrochloride, like other hydrazine and phenol derivatives, would involve its absorption, distribution, metabolism, and excretion (ADME). After administration, the compound would be rapidly absorbed and distributed throughout the body . Its metabolism would likely involve enzymatic reactions, and it would be excreted through the kidneys .

Result of Action

The result of the action of 2-Hydrazino-phenol; Hydrochloride would be the modulation of various biochemical pathways and physiological processes. This could lead to a range of effects, depending on the specific targets and pathways involved. For instance, hydrazine derivatives have been reported to have antiviral, anti-inflammatory, and anticancer activities .

Action Environment

The action, efficacy, and stability of 2-Hydrazino-phenol; Hydrochloride can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the specific physiological conditions of the individual. For instance, the reaction of hydrazine derivatives can be influenced by the presence of a base and heat .

特性

IUPAC Name |

2-hydrazinylphenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c7-8-5-3-1-2-4-6(5)9;/h1-4,8-9H,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWDKCNSXFBJHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NN)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydrazino-phenol; hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-nitro-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide](/img/structure/B2901071.png)

![2-(3-chlorobenzyl)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2901074.png)

![1-{4-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone](/img/structure/B2901075.png)

![[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(5-propan-2-yloxypyrazin-2-yl)methanone;hydrochloride](/img/structure/B2901077.png)